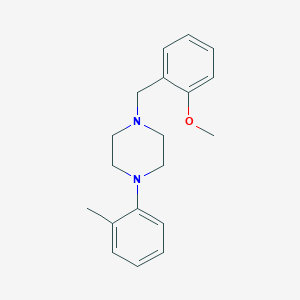
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea, also known as MBMU, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a urea derivative that has shown promising results in a number of studies, particularly in the fields of neuroscience and pharmacology. In
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It may also modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has antioxidant properties, and can protect cells from oxidative stress. It has also been shown to modulate various signaling pathways involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, and does not appear to have significant side effects at therapeutic doses.
One limitation of using N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments, and may require the use of organic solvents.
Orientations Futures
There are several future directions for research involving N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models, and to investigate its potential mechanisms of action.
Another area of interest is its potential use in cancer treatment. Further studies are needed to determine its effectiveness in different types of cancer, and to investigate its potential mechanisms of action.
Overall, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea is a promising compound that has shown potential in a variety of scientific research applications. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea involves the reaction of 3-methoxyaniline with 4-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea. This method has been used successfully in several studies, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea can protect neurons from oxidative stress and improve cognitive function in animal models of these diseases.
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-6-12(7-9-14)11-17-16(19)18-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJUFOHSYZQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)

![4-[4-(1-benzofuran-2-ylmethyl)-1-piperazinyl]quinazoline](/img/structure/B5496552.png)
![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)
![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)

![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![{2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5496646.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)